molecular formula C18H25NO6 B4006256 oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

Cat. No.: B4006256
M. Wt: 351.4 g/mol
InChI Key: WCWCGMNDAINZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and an amine derivativeIt is a white crystalline solid that forms a colorless solution in water . The amine component, N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine, is a more complex structure featuring phenoxyethoxy and prop-2-enyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves multiple steps. Initially, oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid.

Industrial Production Methods

Industrial production of oxalic acid typically involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The amine component can be produced on an industrial scale through similar alkylation and substitution reactions, often using continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its combination of oxalic acid and a complex amine structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .

Properties

IUPAC Name

oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.C2H2O4/c1-3-10-17(11-4-2)12-13-18-14-15-19-16-8-6-5-7-9-16;3-1(4)2(5)6/h3-9H,1-2,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWCGMNDAINZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOCCOC1=CC=CC=C1)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 2
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 3
Reactant of Route 3
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 4
Reactant of Route 4
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 5
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 6
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.